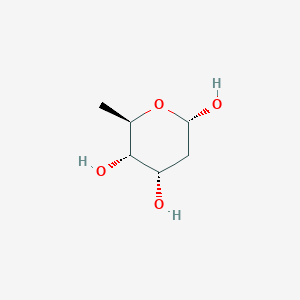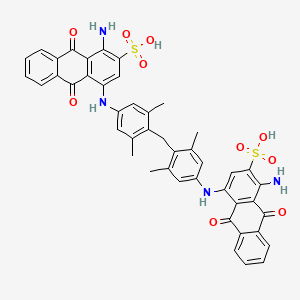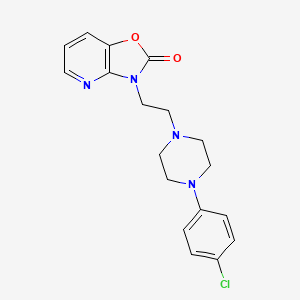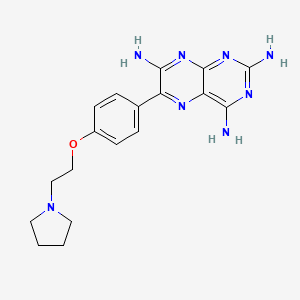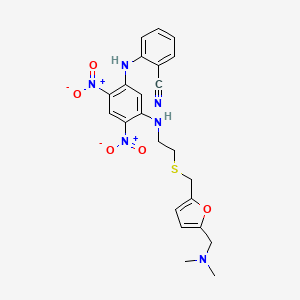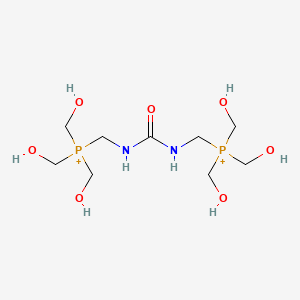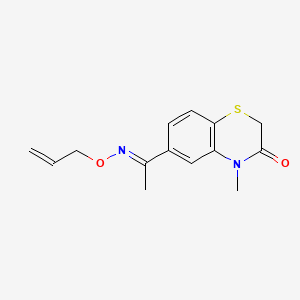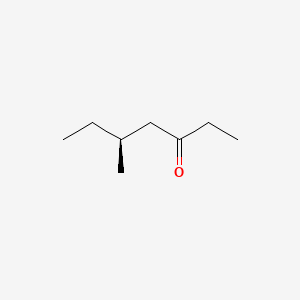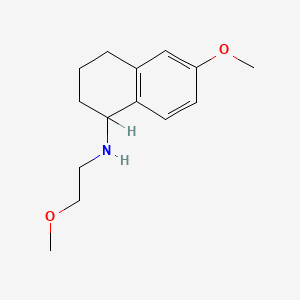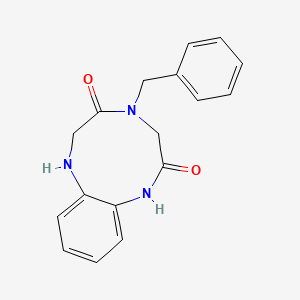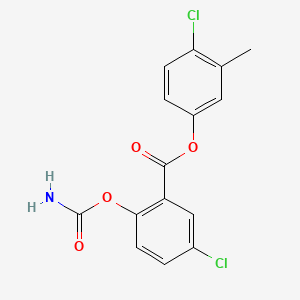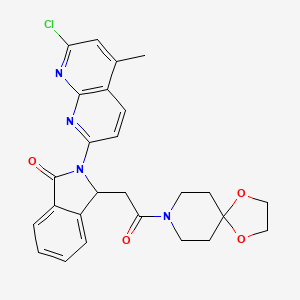
Octamoxin sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octamoxin sulfate involves the reaction of octan-2-ylhydrazine with sulfuric acid. The reaction typically occurs under controlled conditions to ensure the formation of the sulfate salt. The process involves the following steps:
Preparation of Octan-2-ylhydrazine: This is achieved by the reaction of octan-2-one with hydrazine hydrate.
Formation of this compound: The octan-2-ylhydrazine is then reacted with sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Octamoxin sulfate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound has been studied for its effects on biological systems, particularly its role as a monoamine oxidase inhibitor.
Medicine: Although no longer marketed, octamoxin sulfate was used as an antidepressant and has been studied for its potential therapeutic effects.
Industry: The compound is used in the production of other chemicals and as a research tool in various industrial applications .
Mechanism of Action
Octamoxin sulfate exerts its effects by irreversibly inhibiting the activity of monoamine oxidase enzymes. These enzymes are responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, this compound increases the levels of these neurotransmitters in the brain, leading to its antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
Phenelzine: Another hydrazine-based MAOI used as an antidepressant.
Isocarboxazid: A non-hydrazine MAOI with similar therapeutic effects.
Tranylcypromine: A non-hydrazine MAOI that also inhibits monoamine oxidase enzymes.
Uniqueness
Octamoxin sulfate is unique due to its irreversible and nonselective inhibition of monoamine oxidase enzymes. Unlike some other MAOIs, it has a hydrazine structure, which contributes to its specific pharmacological properties .
Properties
CAS No. |
3845-07-6 |
|---|---|
Molecular Formula |
C8H22N2O4S |
Molecular Weight |
242.34 g/mol |
IUPAC Name |
octan-2-ylhydrazine;sulfuric acid |
InChI |
InChI=1S/C8H20N2.H2O4S/c1-3-4-5-6-7-8(2)10-9;1-5(2,3)4/h8,10H,3-7,9H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
JJILSUYJNDUISN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)NN.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


